N,N-diallyl-2-thiophenecarboxamide
Description
N,N-Diallyl-2-thiophenecarboxamide is a thiophene-derived carboxamide featuring two allyl groups attached to the amide nitrogen. Thiophene rings are aromatic heterocycles with a sulfur atom, conferring unique electronic properties that enhance reactivity and intermolecular interactions. This compound is hypothesized to be synthesized via the reaction of 2-thiophenecarbonyl chloride with diallylamine, a method analogous to those reported for related carboxamides . Potential applications include pharmaceutical intermediates or materials science, given the known bioactivity of thiophene derivatives (e.g., antibacterial, antifungal, and genotoxic properties) .
Properties
Molecular Formula |
C11H13NOS |
|---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
N,N-bis(prop-2-enyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H13NOS/c1-3-7-12(8-4-2)11(13)10-6-5-9-14-10/h3-6,9H,1-2,7-8H2 |
InChI Key |
DZTJWVYVBJFHTB-UHFFFAOYSA-N |
SMILES |
C=CCN(CC=C)C(=O)C1=CC=CS1 |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1=CC=CS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diallyl-2-thiophenecarboxamide typically involves the amidation of thiophene-2-carboxylic acid with diallylamine. This reaction can be catalyzed or non-catalyzed, depending on the desired reaction conditions. Commonly used catalysts include coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: N,N-diallyl-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to the corresponding amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of N,N-diallylamine derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N,N-diallyl-2-thiophenecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of N,N-diallyl-2-thiophenecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural and Crystallographic Differences
Thiophenecarboxamides vary significantly based on substituents attached to the amide nitrogen and the aromatic ring. Key comparisons include:
Table 1: Structural Comparison of Thiophenecarboxamide Derivatives
Key Observations :
- Dihedral Angles: In N-(2-nitrophenyl)thiophene-2-carboxamide, the dihedral angle between the thiophene and benzene rings (8.50–13.53°) influences molecular packing and intermolecular interactions, such as C–H⋯O/S bonds .
- Substituent Effects: Bulky substituents (e.g., 2-nitrophenyl) enhance π-π stacking and hydrogen bonding, whereas aliphatic groups (e.g., diallyl) may improve solubility in nonpolar solvents .
Pharmacokinetic Considerations
- Acetylation Phenotype: Fast acetylators metabolize sulfonamides more efficiently, a trait linked to colorectal cancer risk .
- Solubility : Diallyl groups could enhance lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
